3-Amino-7-hydroxy-2H-chromen-2-one hydrochloride
CAS No.: 1841081-64-8
Cat. No.: VC15964706
Molecular Formula: C9H8ClNO3
Molecular Weight: 213.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1841081-64-8 |
|---|---|
| Molecular Formula | C9H8ClNO3 |
| Molecular Weight | 213.62 g/mol |
| IUPAC Name | 3-amino-7-hydroxychromen-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H7NO3.ClH/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12;/h1-4,11H,10H2;1H |
| Standard InChI Key | QYDYPZLURKKKMF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1O)OC(=O)C(=C2)N.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The base compound, 3-amino-7-hydroxy-2H-chromen-2-one (CAS 79418-41-0), is a coumarin derivative with the molecular formula and a molecular weight of 177.16 g/mol . Its hydrochloride form introduces a chloride counterion, resulting in an estimated molecular weight of 213.62 g/mol (calculated by adding the molecular weight of HCl, 36.46 g/mol, to the base compound). The IUPAC name for the base structure is 3-amino-7-hydroxychromen-2-one, while the hydrochloride salt is systematically named 3-amino-7-hydroxy-2H-chromen-2-one hydrochloride .
Structural Features
The compound’s structure consists of a fused benzene and α-pyrone ring system, with substituents at the 3- and 7-positions (Figure 1). The amino group at position 3 participates in hydrogen bonding and conjugation, while the hydroxyl group at position 7 enhances solubility and chelation potential. X-ray crystallography data for the hydrochloride salt remain unreported, but NMR and IR studies of the base compound confirm the planar arrangement of the coumarin core and the electronic effects of substituents .
Table 1: Key Structural Descriptors
Synthesis and Mechanistic Pathways
Synthetic Routes to the Base Compound
The base structure, 3-amino-7-hydroxy-2H-chromen-2-one, is typically synthesized via a multi-step protocol involving the Knoevenagel condensation. Source outlines a method starting with resorcinol (1), which undergoes formylation under Vilsmeier-Haack conditions to yield 2,4-dihydroxybenzaldehyde (2). Subsequent condensation with acetylglycine in the presence of piperidine produces 3-amino-7-hydroxycoumarin (3) (Scheme 1) . Alternative routes involve the reaction of 3-acetyl-7-hydroxy-2H-chromen-2-one with hydrazide derivatives, as demonstrated in the synthesis of hydrazone-coupled analogs .
Scheme 1: Synthesis of 3-Amino-7-hydroxy-2H-chromen-2-one
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Formylation: Resorcinol → 2,4-dihydroxybenzaldehyde (Vilsmeier-Haack conditions).
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Condensation: 2,4-dihydroxybenzaldehyde + acetylglycine → 3-amino-7-hydroxycoumarin (Knoevenagel reaction) .
Physicochemical Properties
Thermal and Solubility Profiles
The base compound exhibits a melting point exceeding 264°C, as inferred from related hydrazone derivatives . The hydrochloride salt’s melting point remains unreported, but its enhanced solubility in polar solvents (e.g., water, DMSO) is well-documented . The LogP value of the base compound is 1.662, indicating moderate lipophilicity , while the hydrochloride salt’s LogP is expected to be lower due to increased polarity.
Spectroscopic Characterization
IR Spectroscopy: Key absorption bands for the base compound include:
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3225 cm: O–H stretch (hydroxyl group).
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1726 cm: Lactone C=O stretch.
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1706 cm: Hydrazone C=O stretch (in derivatives).
NMR Spectroscopy:
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H NMR (DMSO-):
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C NMR:
Applications in Research
Fluorescent Probes and Imaging Agents
The compound’s coumarin core exhibits strong fluorescence, with excitation and emission maxima at 340 nm and 461 nm, respectively . These properties make it suitable for designing turn-off fluorescent probes for metal ion detection. For example, BS1 and BS2, derivatives of 3-amino-7-hydroxycoumarin, have been employed to sense Cu and Fe in biological systems .
Materials Science
The compound’s ability to form stable complexes with transition metals is exploited in catalysis and sensor development. Its hydrazone derivatives demonstrate selective binding to Hg in environmental samples .
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